Ethyl 4-oxo-3H-phthalazin-1-ylacetate
描述
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.25 ppm (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl group.
- δ 4.20 ppm (q, 2H, J = 7.1 Hz): Methylene protons adjacent to the ester oxygen.
- δ 4.55 ppm (s, 2H): Methylene group linking the phthalazine and ester.
- δ 7.65–8.10 ppm (m, 4H): Aromatic protons of the phthalazine ring.
- δ 12.10 ppm (s, 1H): Exchangeable proton at N₂ of the dihydrophthalazine.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
The electron ionization (EI) mass spectrum displays:
属性
IUPAC Name |
ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIOFKSFKYRIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324943 | |
| Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25947-13-1 | |
| Record name | 25947-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
The synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
化学反应分析
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several scientific research applications:
作用机制
The mechanism of action of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations on the Ester Group
Methyl vs. Ethyl Esters
- Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 25947-14-2) replaces the ethyl group with a methyl ester.
- Ethyl ester derivatives (e.g., CAS 25947-13-1) exhibit enhanced metabolic stability due to slower esterase hydrolysis, making them more suitable for prolonged pharmacological activity .
Functionalized Esters
- Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate (CAS 131666-72-3) introduces a thioxoethyl group, enabling sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which may enhance binding to biological targets .
Modifications on the Phthalazine Core
Ring Substituents
- Fluorobenzyl derivatives (e.g., Compound B2, C₁₉H₁₉FN₄O₂): Substitution with fluorobenzyl groups enhances antibacterial activity against S. aureus and E. coli due to improved membrane penetration .
Hydrazide Derivatives
Physicochemical and Spectral Properties
- NMR Shifts : The ethyl ester group in the parent compound produces distinct δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) signals, whereas methyl esters show a singlet at δ 3.7 ppm .
- Mass Spectrometry : The molecular ion peak for Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate appears at m/z 232.1, while fluorinated analogues (e.g., B2) exhibit higher m/z values (355.16) due to additional substituents .
生物活性
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is categorized under phthalazine derivatives, known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is . Its structure features a dihydrophthalazin moiety characterized by a fused ring system containing nitrogen and carbon atoms along with an ester functional group.
Synthesis
The synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The synthetic pathway can be summarized as follows:
- Formation of 4-oxo-3,4-dihydrophthalazine :
- React phthalic anhydride with hydrazine hydrate.
- Esterification :
- React the intermediate with ethyl bromoacetate in a basic medium.
Antimicrobial Properties
Research indicates that Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Studies have shown that derivatives of dihydrophthalazine compounds possess antibacterial and antifungal properties, making them promising candidates for drug development targeting bacterial infections .
Anticancer Activity
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate has also been studied for its anticancer properties. It has been reported to induce cytotoxicity in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate on cancer cell lines, the following results were observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 28 | Cytotoxicity via ROS generation |
These findings suggest that Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate holds potential as a therapeutic agent in cancer treatment .
The mechanism by which Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate exerts its biological effects involves interaction with specific cellular targets leading to cytotoxicity. The compound's ability to induce apoptosis in cancer cells and inhibit bacterial growth suggests multiple pathways of action:
- Interaction with DNA : Potential binding to DNA or RNA may disrupt essential cellular processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or replication.
常见问题
Q. What are the standard synthetic routes for Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized from phthalic anhydride and hydrazine derivatives via multi-step reactions. Key steps include alkylation and esterification. Optimization involves controlling temperature (e.g., 60–65°C for allylation), solvent selection (dimethylformamide for solubility), and reaction time (6–8 hours). Purification often employs recrystallization (e.g., isopropyl alcohol) and column chromatography (ethyl acetate/hexane). Yield improvements require stoichiometric balancing of reagents like allyl bromide and potassium carbonate .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR in DMSO-d) identifies functional groups and proton environments. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 259.1 [M+H]). High-Performance Liquid Chromatography (HPLC) with photodiode array detection ensures purity (>98%). Infrared (IR) spectroscopy validates carbonyl and aromatic vibrations (e.g., 1708 cm for ester C=O) .
Q. What are the primary biological activities reported for this compound and its derivatives?
Derivatives exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Activity correlates with substituents: thiophene- and isoxazoline-modified derivatives show enhanced potency. Cytotoxicity assays (e.g., MTT) reveal selective inhibition, likely via apoptosis induction or metabolic disruption .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved bioactivity?
Docking studies against target proteins (e.g., bacterial enzymes or cancer-related kinases) identify key interactions, such as hydrogen bonding with the phthalazinone core. Modifications at the acetate or allyl groups can enhance binding affinity. Pharmacophore modeling prioritizes derivatives with optimal steric and electronic properties .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., time-kill curves) clarifies activity profiles. Structure-activity relationship (SAR) analysis isolates critical substituents .
Q. How is SHELX software utilized in crystallographic studies of phthalazinone derivatives?
SHELXL refines crystal structures using high-resolution X-ray data. For example, hydrogen bonding networks in the phthalazinone ring system are mapped to explain stability. SHELXD solves phase problems in twinned crystals, while SHELXE aids in density modification for macromolecular complexes .
Q. What mechanistic insights explain regioselectivity in alkylation reactions of this compound?
Alkylation at the N3 position (vs. N4) is favored due to steric hindrance and electronic effects. Kinetic studies (e.g., monitoring by NMR) show that bulky electrophiles (e.g., allyl bromide) selectively target the less hindered nitrogen. Solvent polarity (DMF vs. THF) further modulates reactivity .
Q. How can oxidative/reductive transformations expand the utility of this compound in drug discovery?
Oxidation with KMnO introduces ketone groups for cross-coupling reactions. Sodium borohydride reduces ester groups to alcohols, enabling prodrug strategies. Reductive amination links the phthalazinone core to bioactive amines, enhancing solubility or targeting .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Continuous flow chemistry improves reproducibility for allylation steps. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) control stereochemistry. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .
Q. How do structural modifications influence pharmacokinetic properties (e.g., bioavailability)?
Ester-to-amide conversion (e.g., ethyl to methyl substitution) alters logP values and metabolic stability. In vitro assays (e.g., Caco-2 permeability) and in vivo PK studies in rodent models quantify absorption and half-life. Prodrug derivatives with hydrolyzable esters enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
